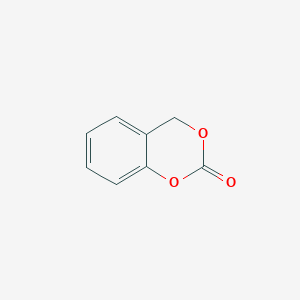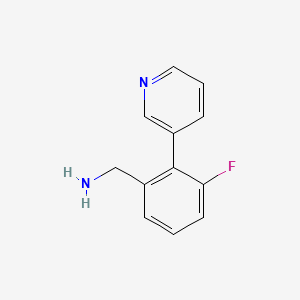
4H-1,3-Benzodioxin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzodioxin-2-one is an organic compound belonging to the class of benzodioxins It is characterized by a dioxin ring fused to a benzene ring, with a ketone functional group at the second position
Synthetic Routes and Reaction Conditions:
Iodocyclization Method: One of the primary methods for synthesizing this compound involves the iodocyclization of t-butyl 2-vinylphenyl carbonates. This reaction is carried out in the presence of iodine and sodium hydrogencarbonate, yielding 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives.
Salicylic Acid and Acetylenic Esters Method: Another approach involves the direct synthesis from salicylic acids and acetylenic esters.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of more complex oxygenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tributyltin hydride is a typical reducing agent used in the synthesis of methyl derivatives.
Substitution: Halogenated derivatives can be substituted using nucleophiles such as amines or thiols under mild conditions.
Major Products:
- Major products from these reactions include various substituted benzodioxinones, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4H-1,3-Benzodioxin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Medicine: Derivatives of this compound have shown potential as antiplasmodial and cytotoxic agents.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzodioxin-2-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
1,3-Benzodioxane: Similar in structure but lacks the ketone functional group at the second position.
1,3-Benzodioxole: Contains a dioxole ring instead of a dioxin ring.
1,3-Benzoxathiin: Contains a sulfur atom in place of one of the oxygen atoms in the dioxin ring.
Uniqueness:
- 4H-1,3-Benzodioxin-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for functionalization. Its ketone group at the second position allows for a variety of chemical transformations that are not possible with its analogs .
Propiedades
Número CAS |
112055-31-9 |
|---|---|
Fórmula molecular |
C8H6O3 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
4H-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C8H6O3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
Clave InChI |
VBHGUFRETGTKIP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2OC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)




![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)

![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)






